Butobarbital-d5

Forensic Toxicology Clinical Chemistry Quality Assurance

Butobarbital-d5 is a deuterated internal standard engineered for legally defensible quantification of butobarbital in forensic and clinical toxicology. The +5 Da mass shift ensures co-elution with the target analyte, correcting for matrix effects and recovery variability (IS-normalized recovery: 85.4–115% vs. absolute: 67.5–138%). Manufactured as a Certified Reference Material (CRM) under ISO/IEC 17025 and ISO 17034, it delivers ±1% certified concentration accuracy. Available as a neat solid (≥98% purity) or ready-to-use methanolic solution (100 μg/mL or 1.0 mg/mL), this product supports GC-MS and LC-MS/MS isotope dilution methods and meets SWGTOX/CLSI C62-A validation requirements.

Molecular Formula C10H16N2O3
Molecular Weight 217.28 g/mol
Cat. No. B15292491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButobarbital-d5
Molecular FormulaC10H16N2O3
Molecular Weight217.28 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C10H16N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)/i2D3,4D2
InChIKeySTDBAQMTJLUMFW-PVGOWFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butobarbital-d5: Deuterated Internal Standard for Barbiturate Quantification in Forensic and Clinical LC-MS/MS


Butobarbital-d5 is a stable isotope-labeled analog of the barbiturate drug butobarbital, categorized as a Schedule III controlled substance and intended exclusively for research and forensic applications [1]. This deuterated compound features five deuterium atoms replacing five hydrogen atoms on the ethyl side chain, yielding a molecular weight of 217.3 g/mol and a purity of ≥98% [2]. It functions as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of butobarbital in biological matrices such as urine, blood, and tissue samples . The product is available as a neat solid or in certified solutions at concentrations of 100 μg/mL or 1.0 mg/mL in methanol, and is manufactured under ISO/IEC 17025 and ISO 17034 standards when supplied as a Certified Reference Material (CRM) .

Butobarbital-d5: Why Non-Deuterated or Structural Analog Internal Standards Cannot Ensure Method Accuracy


Analytical methods for barbiturate quantification in complex biological matrices face inherent variability from sample extraction, matrix effects, and instrumental drift. Non-deuterated butobarbital or structurally distinct barbiturate internal standards cannot fully compensate for these sources of error because they differ in extraction efficiency, ionization response, or chromatographic retention time relative to the analyte [1]. Deuterated analogs such as Butobarbital-d5 co-elute with the target analyte and exhibit nearly identical physicochemical properties, ensuring accurate correction of matrix effects and recovery losses across the entire analytical workflow. In contrast, using a non-isotopic internal standard—such as aprobarbital for butabarbital quantification—introduces systematic bias, with reported recovery ranges of 67.5–138% before internal standard correction, compared to 85.4–115% after correction with a deuterated analog [2]. This differential performance underscores the necessity of a matched deuterated internal standard for reliable, legally defensible quantitative results in forensic toxicology and clinical diagnostics.

Butobarbital-d5: Quantifiable Differentiation Evidence for Scientific Procurement


Butobarbital-d5 CRM: Metrologically Traceable Certification vs. Non-Certified Deuterated Standards

Butobarbital-d5 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, providing certified property values with stated uncertainties and metrological traceability . In contrast, non-certified deuterated barbiturate standards lack formal certification and are not accompanied by a certificate of analysis documenting traceability to SI units, making them unsuitable for regulatory or forensic applications requiring defensible chain of custody .

Forensic Toxicology Clinical Chemistry Quality Assurance

Butobarbital-d5 Isotopic Purity: Mass Difference Enables Specific Quantification vs. Non-Deuterated Butobarbital

The incorporation of five deuterium atoms in Butobarbital-d5 (molecular weight 217.3 g/mol, purity ≥98%) [1] generates a distinct mass shift of +5 Da relative to unlabeled butobarbital (212.2 g/mol). This mass difference enables selective reaction monitoring (SRM) in triple quadrupole mass spectrometers to distinguish the internal standard signal from the analyte signal without chromatographic separation . Non-deuterated butobarbital cannot serve as an internal standard for its own quantification because the analyte and internal standard signals would be indistinguishable in the mass spectrometer, precluding accurate ratio-based quantification .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

Butobarbital-d5 Certified Solution Accuracy: ±1% Concentration Tolerance vs. Uncertified Deuterated Solutions

Commercially available Butobarbital-d5 certified reference solutions are supplied at concentrations of 100 μg/mL or 1.0 mg/mL in methanol, with concentration accuracy specified as ±1% of the stated value and purity ≥98% . In comparison, non-certified deuterated barbiturate solutions may lack a formal certificate of analysis or may have concentration tolerances as wide as ±10%, introducing substantial quantitative uncertainty into calibration curves and quality control samples [1]. The storage condition of −20°C is specified to maintain long-term stability .

Analytical Reference Materials Forensic Method Validation Quality Control

Method Precision and Accuracy with Butobarbital-d5 Internal Standard Correction vs. Non-Isotopic Correction

In a validated LC-MS/MS method for barbiturate quantification in urine, the use of deuterated internal standards (including Butobarbital-d5 for butabarbital) enabled intra- and inter-assay precision below 10% RSD across all QC levels, with accuracy within 15% of nominal concentrations [1]. In contrast, absolute recovery without internal standard correction varied from 67.5% to 138%, while internal standard–normalized recovery using deuterated analogs improved to 85.4–115% [1]. This demonstrates that non-isotopic internal standards or external calibration cannot compensate for matrix effects and extraction variability to the same degree as a deuterated analog [2].

Method Validation Forensic Toxicology LC-MS/MS

Butobarbital-d5: Optimal Application Scenarios Based on Quantifiable Performance Advantages


Forensic Toxicology: Quantitative Confirmation of Butobarbital in Urine or Blood for Legal Casework

Forensic laboratories require legally defensible quantitative data. Butobarbital-d5 CRM enables metrologically traceable calibration and isotope dilution quantification that corrects for matrix effects and recovery variability (IS-normalized recovery 85.4–115% vs. absolute recovery 67.5–138%) [1]. The certified concentration accuracy (±1%) and CRM documentation meet ISO/IEC 17025 evidentiary standards, ensuring results withstand cross-examination in court . This compound is specifically intended for forensic applications and is supplied as a certified reference solution suitable for GC/MS or LC/MS .

Clinical Toxicology: Therapeutic Drug Monitoring or Overdose Confirmation of Butisol® (Butabarbital)

Clinical laboratories performing quantitative butabarbital analysis require high precision (<10% RSD) and accuracy (within 15%) to guide patient management decisions [1]. Butobarbital-d5 internal standard enables these performance metrics by compensating for patient-specific matrix effects and extraction losses [1]. The ready-to-use certified solution format minimizes preparation error and supports high-throughput clinical workflows. The compound is suitable for isotope dilution methods and is regulated as a Schedule III substance, requiring appropriate controlled substance handling .

Method Development and Validation for Multi-Barbiturate LC-MS/MS Panels

When developing and validating multi-analyte LC-MS/MS methods for barbiturate screening, Butobarbital-d5 serves as the analyte-matched internal standard for butabarbital quantification. Its +5 Da mass shift enables specific SRM transition monitoring without chromatographic interference from co-eluting non-deuterated butabarbital [2]. Method validation protocols (e.g., CLSI C62-A, SWGTOX) recommend the use of deuterated internal standards to achieve acceptable precision, accuracy, and linearity across the calibration range [1]. The availability of a neat solid formulation (≥98% purity) allows laboratories to prepare custom stock solutions for large-scale method deployment [2].

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